molecular formula C24H28CuN4+2 B14714541 Copper;3-methylpyridine CAS No. 18116-84-2

Copper;3-methylpyridine

Cat. No.: B14714541
CAS No.: 18116-84-2
M. Wt: 436.1 g/mol
InChI Key: LPWXWXQKPJLPDN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper;3-methylpyridine can be synthesized through various methods. One common approach involves the reaction of copper salts, such as copper(II) chloride or copper(II) nitrate, with 3-methylpyridine in an appropriate solvent. The reaction typically occurs under mild conditions, often at room temperature, and may require stirring for several hours to ensure complete coordination of the copper ions with the 3-methylpyridine ligands .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Copper;3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions typically produce copper(I) complexes .

Mechanism of Action

The mechanism of action of copper;3-methylpyridine involves its ability to coordinate with various molecular targets. The copper center can interact with electron-rich sites on biological molecules, facilitating redox reactions and other chemical transformations. This coordination ability is crucial for its catalytic activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Copper;2-methylpyridine: Similar in structure but with the methyl group at the 2-position.

    Copper;4-methylpyridine: Similar in structure but with the methyl group at the 4-position.

    Copper;3,5-dimethylpyridine: Contains two methyl groups at the 3 and 5 positions.

Uniqueness

Copper;3-methylpyridine is unique due to the specific positioning of the methyl group, which influences its coordination geometry and reactivity. This positioning can affect the compound’s stability, solubility, and overall chemical behavior, making it distinct from its isomers .

Properties

CAS No.

18116-84-2

Molecular Formula

C24H28CuN4+2

Molecular Weight

436.1 g/mol

IUPAC Name

copper;3-methylpyridine

InChI

InChI=1S/4C6H7N.Cu/c4*1-6-3-2-4-7-5-6;/h4*2-5H,1H3;/q;;;;+2

InChI Key

LPWXWXQKPJLPDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.[Cu+2]

Origin of Product

United States

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